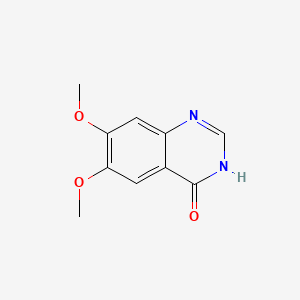

6,7-Dimethoxy-1H-chinazolin-4-on

Übersicht

Beschreibung

6,7-Dimethoxyquinazoline-4-one is an impurity of Gefitinib, which is an EGFR inhibitor used for the treatment of certain breast, lung, and other cancers . It is a common intermediate in organic synthesis, mainly used as a molecular scaffold involved in the synthesis of bioactive molecules or drug molecules .

Synthesis Analysis

The synthesis of quinazolin-4(1H)-ones involves amination and annulation of amidines and benzamides. A novel and highly efficient copper-mediated tandem C (sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed .Molecular Structure Analysis

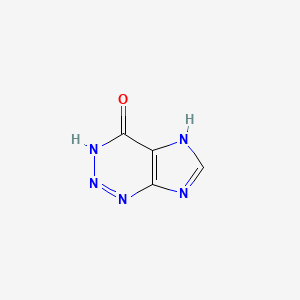

The molecular formula of 6,7-dimethoxy-1H-quinazolin-4-one is C10H10N2O3 . The InChI code is 1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)11-5-12-10(6)13/h3-5H,1-2H3,(H,11,12,13) .Chemical Reactions Analysis

In organic synthetic chemistry, the ketone in this compound exists in enol form isomerization, and subsequent transformations can revolve around this hydroxyl group, such as converting the hydroxyl group into a chlorine unit, while the nitrogen heterocyclic structure becomes an aromatic structure .Physical and Chemical Properties Analysis

6,7-Dimethoxy-1H-quinazolin-4-one is a solid substance . It has a molecular weight of 206.2 . The boiling point is 374.1°C at 760 mmHg, and the melting point is 309-311°C .Wissenschaftliche Forschungsanwendungen

Antiepileptische Aktivität

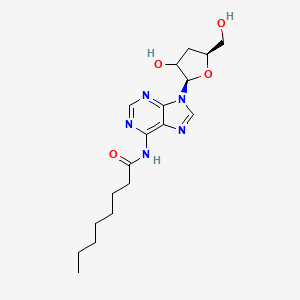

Die Verbindung wurde bei der Synthese von Derivaten verwendet, die ein Potenzial als Antiepileptika gezeigt haben {svg_1}. Diese Derivate wurden auf ihre antiepileptische Aktivität gegen maximalen Elektroschock (MES), subkutanes Pentylen-tetrazol (scPTZ) und intrazerebroventrikuläre (icv) AMPA (α-Amino-3-hydroxy-5-methyl-4-isoxazolpropionsäure)-induzierte Anfälle bei Mäusen getestet {svg_2}.

Bewertung der Neurotoxizität

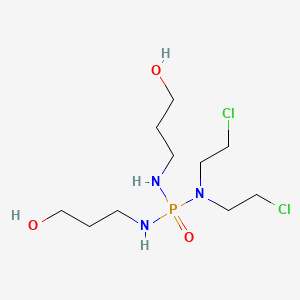

Die Verbindung wurde in Studien zur Bestimmung der akuten Neurotoxizität verwendet {svg_3}. Die Neurotoxizität wurde mit dem Rotarod-Test bestimmt {svg_4}.

Bewertung der Hepatotoxizität

Die Verbindung wurde in Studien zur Bewertung der Hepatotoxizität verwendet {svg_5}. Die Hepatotoxizität wurde durch Abschätzung der AST (Alanin-Aminotransferase) und ALT (Alanin-Aminotransferase)-Enzymaktivität beurteilt {svg_6}.

Gefitinib-Herstellung

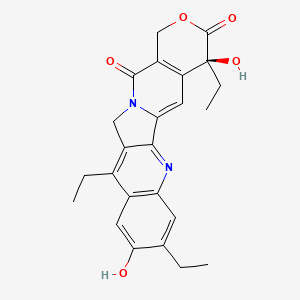

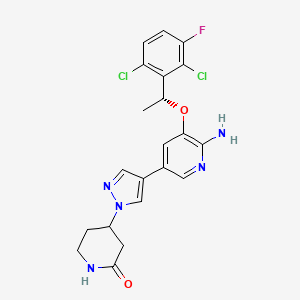

6,7-Dimethoxy-3,4-dihydrochinazolin-4-on ist ein Nebenprodukt des Gefitinib-Herstellungsprozesses und eine Gefitinib-Verunreinigung {svg_7}.

Standardreagenz

Es kann als Standardreagenz in verschiedenen chemischen Reaktionen verwendet werden {svg_8}.

Reagenz für die organische Synthese

Die Verbindung kann als Reagenz für die organische Synthese verwendet werden {svg_9}.

Wirkmechanismus

Target of Action

The primary target of 6,7-dimethoxy-1H-quinazolin-4-one is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a critical component in complex signaling networks, controlling cell survival, proliferation, and differentiation .

Mode of Action

6,7-dimethoxy-1H-quinazolin-4-one acts as an EGFR inhibitor . It binds to the ATP-binding site of EGFR, thereby inhibiting the activation of the receptor and the subsequent signal transduction pathway . This leads to the inhibition of cell proliferation and induction of cell death in EGFR-overexpressing cells .

Biochemical Pathways

The inhibition of EGFR by 6,7-dimethoxy-1H-quinazolin-4-one affects several downstream biochemical pathways. These include the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are involved in cell cycle progression, survival, and angiogenesis . By inhibiting these pathways, the compound can effectively suppress tumor growth .

Pharmacokinetics

, a drug with well-studied pharmacokinetics. Gefitinib is well absorbed after oral administration and is extensively distributed throughout the body. It is primarily metabolized by the liver, and both the parent drug and its metabolites are excreted in feces .

Result of Action

The result of the action of 6,7-dimethoxy-1H-quinazolin-4-one is the inhibition of cell proliferation and induction of cell death in EGFR-overexpressing cells . This can lead to the suppression of tumor growth .

Action Environment

The action of 6,7-dimethoxy-1H-quinazolin-4-one, like other nitrogen-containing heterocyclic organic compounds, can be influenced by environmental factors .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

It is known that this compound can participate in various biochemical reactions

Cellular Effects

It is known that this compound can influence cell function

Molecular Mechanism

It is known to exert its effects at the molecular level

Temporal Effects in Laboratory Settings

It is known that this compound has certain stability and degradation properties

Dosage Effects in Animal Models

The effects of 6,7-Dimethoxy-1H-quinazolin-4-one vary with different dosages in animal models

Metabolic Pathways

It is known that this compound interacts with certain enzymes or cofactors

Transport and Distribution

It is known that this compound interacts with certain transporters or binding proteins

Subcellular Localization

It is known that this compound may have certain targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

6,7-dimethoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)11-5-12-10(6)13/h3-5H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSRMHGCZUXCMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363547 | |

| Record name | 6,7-Dimethoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13794-72-4 | |

| Record name | 6,7-Dimethoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-Dimethoxy-3H-quinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B601052.png)